molecular formula C8H18N2O B12848104 (S)-2-Amino-N,N-diethylbutanamide

(S)-2-Amino-N,N-diethylbutanamide

Katalognummer: B12848104
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: WXYGMIMPKDAELC-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-N,N-diethylbutanamide is an organic compound with a chiral center, making it optically active. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure consists of a butanamide backbone with an amino group and two ethyl groups attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N,N-diethylbutanamide typically involves the reaction of (S)-2-Aminobutanamide with diethylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process may involve the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures consistent quality and reduces the risk of contamination. The reaction conditions are carefully monitored to maintain the stereochemical integrity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-N,N-diethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted butanamides.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-N,N-diethylbutanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-N,N-diethylbutanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist, depending on its structure and functional groups. The pathways involved include binding to active sites or allosteric sites on proteins, leading to modulation of biological activity.

Vergleich Mit ähnlichen Verbindungen

  • ®-2-Amino-N,N-diethylbutanamide
  • (S)-2-Amino-N,N-dimethylbutanamide
  • (S)-2-Amino-N,N-diethylpentanamide

Comparison: (S)-2-Amino-N,N-diethylbutanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Eigenschaften

Molekularformel

C8H18N2O

Molekulargewicht

158.24 g/mol

IUPAC-Name

(2S)-2-amino-N,N-diethylbutanamide

InChI

InChI=1S/C8H18N2O/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6,9H2,1-3H3/t7-/m0/s1

InChI-Schlüssel

WXYGMIMPKDAELC-ZETCQYMHSA-N

Isomerische SMILES

CC[C@@H](C(=O)N(CC)CC)N

Kanonische SMILES

CCC(C(=O)N(CC)CC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.